REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8].O.[OH-].[Li+].S(OC)(O[CH3:18])=O>O1CCCC1>[Br:1][C:2]1[C:3]([O:11][CH3:18])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2.3|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)Cl)O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(OC)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified on Biotage® purification apparatus (silica gel, 3 to 10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 104 mmol | |
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |